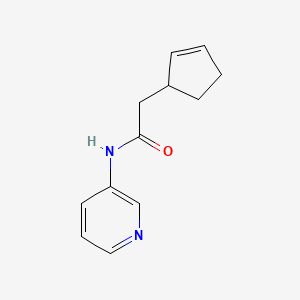
2-cyclopent-2-en-1-yl-N-pyridin-3-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopent-2-en-1-yl-N-pyridin-3-ylacetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridine-based molecule that has shown potential in various applications, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of 2-cyclopent-2-en-1-yl-N-pyridin-3-ylacetamide is not well understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-cyclopent-2-en-1-yl-N-pyridin-3-ylacetamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. It has also been shown to have antimicrobial and antifungal properties. Additionally, it has been investigated for its potential to treat various diseases such as cancer, diabetes, and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-cyclopent-2-en-1-yl-N-pyridin-3-ylacetamide in lab experiments include its ease of synthesis, low toxicity, and broad range of potential applications. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Future Directions
There are many future directions for the research of 2-cyclopent-2-en-1-yl-N-pyridin-3-ylacetamide. Some potential areas of research include investigating its potential as a treatment for cancer, diabetes, and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to develop new synthetic methods to improve its yield and purity. Finally, the potential applications of 2-cyclopent-2-en-1-yl-N-pyridin-3-ylacetamide in material science and organic synthesis should be explored.
Synthesis Methods
The synthesis of 2-cyclopent-2-en-1-yl-N-pyridin-3-ylacetamide involves the reaction of cyclopentadiene, pyridine-3-carboxylic acid, and acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid, and the product is obtained in good yield. The chemical structure of 2-cyclopent-2-en-1-yl-N-pyridin-3-ylacetamide is shown below:
Scientific Research Applications
2-cyclopent-2-en-1-yl-N-pyridin-3-ylacetamide has shown potential in various scientific research applications. It has been extensively studied for its medicinal properties and has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its antimicrobial and antifungal properties.
properties
IUPAC Name |
2-cyclopent-2-en-1-yl-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12(8-10-4-1-2-5-10)14-11-6-3-7-13-9-11/h1,3-4,6-7,9-10H,2,5,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLYJDKZGDKANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


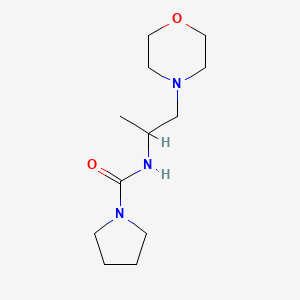
![N-[1-(5-methylfuran-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7565428.png)
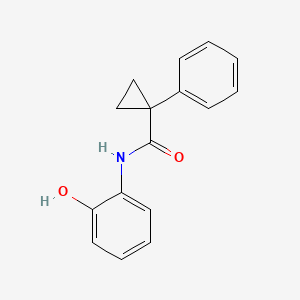

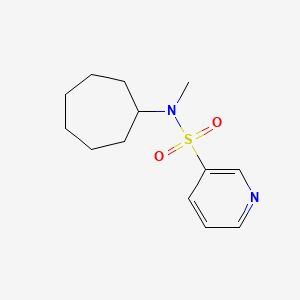
![N-cyclopropyl-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7565452.png)

![Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate](/img/structure/B7565467.png)
![N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7565474.png)
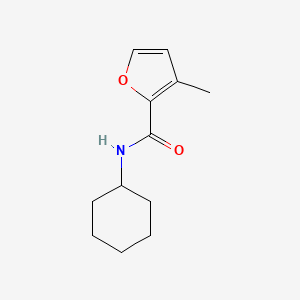
![2-(4-ethoxyphenyl)-N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7565487.png)
![2-[2-(2,6-difluorophenyl)-2-hydroxyethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7565499.png)
